REACTION_CXSMILES
|
C([O:3][C:4](=[O:14])[CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13])C.O.[OH-].[Li+]>C1COCC1.O>[CH3:12][C:11]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:13])[C:6]=1[CH2:5][C:4]([OH:14])=[O:3] |f:1.2.3|
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Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=C(C=CC=C1C)C)=O
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
224 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred vigorously at rt
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated to 50° C. for an additional 24 h
|
Duration
|
24 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
To the resulting residue was added aqueous 2 N HCl (300 mL)
|
Type
|
CUSTOM
|
Details
|
to afford a colorless precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
further purified by FCC
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |